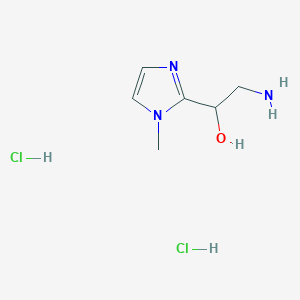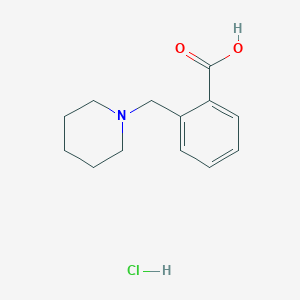
(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine
Overview
Description
®-L-N-Fmoc-s-mmt-alpha-methylcysteine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a monomethoxytrityl (mmt) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect the amino and thiol groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-L-N-Fmoc-s-mmt-alpha-methylcysteine typically involves the following steps:
Protection of the Amino Group: The amino group of the cysteine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting cysteine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group is protected using the monomethoxytrityl (mmt) group. This involves reacting the Fmoc-protected cysteine with monomethoxytrityl chloride in the presence of a base like triethylamine.
Alpha-Methylation: The alpha position of the cysteine is methylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of ®-L-N-Fmoc-s-mmt-alpha-methylcysteine follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the amino and thiol groups.
- Efficient purification techniques such as crystallization or chromatography to ensure high purity.
- Use of automated peptide synthesizers for large-scale peptide synthesis.
Types of Reactions:
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The protecting groups can be removed under specific conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for mmt removal.
Major Products:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Deprotection: Free amino and thiol groups ready for further reactions.
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.
- Acts as a building block in the synthesis of complex peptides.
Biology:
- Utilized in the study of protein-protein interactions by incorporating it into peptides that mimic protein domains.
- Helps in the investigation of enzyme mechanisms by serving as a substrate or inhibitor.
Medicine:
- Potential use in the development of peptide-based drugs.
- Studied for its role in the synthesis of therapeutic peptides and proteins.
Industry:
- Employed in the production of custom peptides for research and development.
- Used in the manufacturing of peptide-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of ®-L-N-Fmoc-s-mmt-alpha-methylcysteine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and mmt groups protect the amino and thiol groups, respectively, preventing unwanted side reactions during peptide chain elongation. Upon deprotection, the free amino and thiol groups can participate in peptide bond formation and other biochemical reactions.
Comparison with Similar Compounds
®-L-N-Fmoc-alpha-methylcysteine: Lacks the mmt protecting group, making it less versatile in certain synthetic applications.
®-L-N-Fmoc-s-mmt-cysteine: Similar structure but without the alpha-methyl group, affecting its steric properties and reactivity.
Uniqueness:
- The presence of both Fmoc and mmt protecting groups makes ®-L-N-Fmoc-s-mmt-alpha-methylcysteine highly versatile for peptide synthesis.
- The alpha-methyl group provides additional steric hindrance, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO5S/c1-38(36(41)42,40-37(43)45-25-35-33-19-11-9-17-31(33)32-18-10-12-20-34(32)35)26-46-39(27-13-5-3-6-14-27,28-15-7-4-8-16-28)29-21-23-30(44-2)24-22-29/h3-24,35H,25-26H2,1-2H3,(H,40,43)(H,41,42)/t38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIUQZHUKYUVEE-LHEWISCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901119970 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198791-74-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198791-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B3220504.png)




![7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B3220553.png)
![Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'](/img/structure/B3220560.png)
![8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3220566.png)

![Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3220569.png)


![[(E)-Styryl]trichlorosilane](/img/structure/B3220598.png)

